(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a carboxylic acid group, and a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including as an anticonvulsant or neuroprotective agent.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The position of the methoxy groups on the phenyl ring varies among these compounds, which can influence their chemical reactivity and biological activity.
- Uniqueness: (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is unique due to the presence of the amino group, which imparts additional reactivity and potential for forming hydrogen bonds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWLSJPXJTSMZ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426170 |
Source
|
Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752198-18-8 |
Source
|
Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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